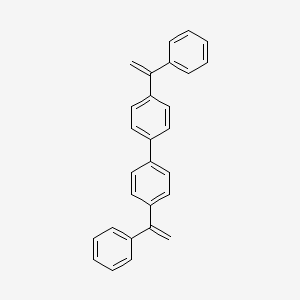

4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl

Cat. No. B8554964

Key on ui cas rn:

22726-74-5

M. Wt: 358.5 g/mol

InChI Key: DAQJTKPLENSQBG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04201729

Procedure details

10.6 millimoles of n-butyllithium as a 0.53 Normal solution in benzene was admixed with 4.06 grams of methyltriphenylphosphonium bromide dissolved in 50 milliliters of tetrahydrofuran in a nitrogen-purged glass reaction vessel and the vessel maintained at ambient temperature (about 22° C.) for a period of 2 hours. A suspension of 2.05 grams of Compound VI in 30 milliliters of tetrahydrofuran was added to the reaction mixture. The reaction vessel was maintained at room temperature for a period of about 16 hours. At the end of this period, the tetrahydrofuran was evaporated and the remaining solid dissolved in a 1:1 by volume diethyl ether-water mixture. The ether and water were separated and the ether layer washed with water and subsequently the ether was evaporated. The crude product Compund VII was recrystallized twice from a 1 to 1 mixture of benzene and ethanol and the solid product obtained washed with n-hexane, the 4,4'-bis(1-phenylethenyl)1,1'-biphenyl (Compound VII) had a melting point of 193°-196° C. A benzene solution of Compound VII was prepared in a nitrogen-filled serum bottle equipped with a magnetic stirrer. The solution contained 0.5 grams (1.41 millimoles) of Compound VII and 70 milliliters of dry benzene. 7.2 milliliters of 0.482 Normal secondary butyllithium n-hexane solution was injected into the serum bottle with a hypodermic syringe to provide 3.47 milliequivalents of sec-butyllithium. The mixture was stirred at room temperature for 2 hours and 40 minutes, and resulted in a deep blue colored dispersion.

[Compound]

Name

0.482

Quantity

7.2 mL

Type

reactant

Reaction Step Five

Name

secondary butyllithium n-hexane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.C(C1C=CC(C2C=CC(C(=O)C3C=CC=CC=3)=CC=2)=CC=1)(=O)C1C=CC=CC=1.[C:34]1([C:40]([C:42]2[CH:47]=[CH:46][C:45]([C:48]3[CH:53]=[CH:52][C:51]([C:54]([C:56]4[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=4)=[CH2:55])=[CH:50][CH:49]=3)=[CH:44][CH:43]=2)=[CH2:41])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.CCCCCC.[CH:68]([Li:72])([CH2:70][CH3:71])[CH3:69]>C1C=CC=CC=1.[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[C:56]1([C:54]([C:51]2[CH:52]=[CH:53][C:48]([C:45]3[CH:44]=[CH:43][C:42]([C:40]([C:34]4[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=4)=[CH2:41])=[CH:47][CH:46]=3)=[CH:49][CH:50]=2)=[CH2:55])[CH:57]=[CH:58][CH:59]=[CH:60][CH:61]=1.[CH:68]([Li:72])([CH2:70][CH3:71])[CH3:69] |f:3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

10.6 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Three

|

Name

|

|

|

Quantity

|

2.05 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(=C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=C)C1=CC=CC=C1

|

Step Five

[Compound]

|

Name

|

0.482

|

|

Quantity

|

7.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

secondary butyllithium n-hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC.C(C)(CC)[Li]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

4.06 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Eight

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

|

Setpoint

|

22 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

glass reaction vessel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction vessel was maintained at room temperature for a period of about 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of this period, the tetrahydrofuran was evaporated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the remaining solid dissolved in a 1:1 by volume diethyl ether-water mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether and water were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the ether layer washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

subsequently the ether was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product Compund VII was recrystallized twice from a 1 to 1 mixture of benzene and ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid product obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with n-hexane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled serum bottle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirrer

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(=C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=C)C1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(CC)[Li]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: EQUIVALENTS |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |